7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formyl acids, followed by nitration, reduction, and cyclization steps . The reaction conditions often include the use of fuming nitric acid for nitration and hydrogen gas in the presence of Raney nickel for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The raw materials used are generally inexpensive and readily available, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
7-(4-hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O5/c1-22-10-3-7(4-11(23-2)12(10)19)9-5-8(13(20)21)17-14-15-6-16-18(9)14/h3-6,9,19H,1-2H3,(H,20,21)(H,15,16,17) |
InChI Key |
XEWVWPVQDVYJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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